Diallyl oxalate

Catalog No.
S1929053
CAS No.
615-99-6
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl oxalate

CAS Number

615-99-6

Product Name

Diallyl oxalate

IUPAC Name

bis(prop-2-enyl) oxalate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2

InChI Key

BKXRKRANFLFTFU-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C(=O)OCC=C

Uranium Removal from Seawater

    Scientific Field: Chemical Engineering and Processing

    Application Summary: Diallyl oxalate (DAOx) is used in the recovery of uranium from seawater.

    Methods of Application: The fabric is immersed in pure liquid DAOx or in a surfactant stabilized dispersion of DAOx in water, and then exposed to radiation.

    Results: The fabrics were tested by rotating them for 7 days in a rotary agitator with actual seawater spiked with 0.2 or 1.0 mg·L−1 uranium.

Synthesis of Monoalkyl Oxalates

Diallyl oxalate is an organic compound with the molecular formula C8H10O4C_8H_{10}O_4. It is classified as a diallyl ester of oxalic acid and is typically represented by the structure where two allyl groups are attached to an oxalate moiety. This compound appears as a colorless liquid and is known for its distinctive chemical properties, including its reactivity and ability to undergo polymerization. Diallyl oxalate has garnered attention in various fields due to its potential applications in organic synthesis and materials science.

Diallyl oxalate is considered a toxic compound. Studies have shown it to be irritating to the skin, eyes, and respiratory system [].

  • Toxicity: Limited data exists on the specific toxicity of diallyl oxalate. However, due to its structural similarity to oxalic acid, it is likely to be harmful if ingested. Oxalic acid poisoning can cause kidney damage, seizures, and even death [].
  • Flammability: Information on the flammability of diallyl oxalate is not readily available. However, the presence of the allyl groups suggests it might be flammable.
, primarily due to the presence of the allyl groups. Key reactions include:

  • Thermal Decomposition: Diallyl oxalate can decompose when subjected to heat, leading to the formation of various products, including polymers and smaller organic molecules. The decomposition begins at temperatures around 120°C, with significant changes occurring between 160°C and 510°C .
  • Polymerization: The compound can undergo radical polymerization when exposed to initiators at elevated temperatures (80–180°C). This process results in the formation of poly(diallyl oxalate), which exhibits interesting material properties .
  • Reactivity with Allyl Radicals: Diallyl oxalate shows reactivity towards allyl radicals, which can lead to further complex reactions and product formation under specific conditions .

Diallyl oxalate can be synthesized through various methods:

  • Esterification: A common method involves the reaction of oxalic acid with allyl alcohol in the presence of a catalyst. This process yields diallyl oxalate along with water as a byproduct.
  • Transesterification: Another approach includes transesterifying a suitable diallyl ester with oxalic acid derivatives, allowing for the formation of diallyl oxalate under controlled conditions.
  • Direct Alkylation: Some methods utilize direct alkylation techniques where allyl halides react with sodium oxalate or other suitable oxalate sources under specific conditions to yield diallyl oxalate.

Diallyl oxalate finds utility in several areas:

  • Polymer Industry: Its ability to polymerize makes it valuable in producing resins and plastics that exhibit desirable mechanical properties.
  • Organic Synthesis: Diallyl oxalate serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecules through various reactions.
  • Chemical Intermediates: It is used as an intermediate in synthesizing other chemical compounds, particularly those requiring diallyl functional groups.

Interaction studies involving diallyl oxalate primarily focus on its reactivity with other radicals and compounds. For example, research has shown that it interacts significantly with allyl radicals during thermal decomposition processes, leading to various byproducts and influencing polymer formation . Understanding these interactions helps in optimizing its applications in polymer chemistry and materials science.

Diallyl oxalate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Diallyl phthalateDiallyl ester of phthalic acidUsed mainly in plasticizers; less reactive than diallyl oxalate.
Diallyl carbonateDiallyl ester of carbonic acidMore stable; used in coatings; lower reactivity compared to diallyl oxalate.
Diallyl maleateDiallyl ester of maleic acidExhibits different polymerization behavior; often used in cross-linking agents.
Diallyl succinateDiallyl ester of succinic acidSimilar reactivity but different applications in biodegradable plastics.

Diallyl oxalate's unique combination of reactivity, ability to form polymers, and specific applications in organic synthesis distinguish it from these similar compounds. Its thermal stability and interaction with radicals further enhance its significance in chemical research and industrial applications.

Systematic IUPAC Nomenclature and Structural Descriptors

Diallyl oxalate is systematically named ethanedioic acid, di-2-propen-1-yl ester. This designation reflects its parent oxalic acid (ethanedioic acid) and two allyl groups (2-propen-1-yl) esterifying the central carbonyl groups. The structure comprises an oxalate backbone (C(=O)C(=O)) with two allyl substituents (–OCH₂CH=CH₂) attached to the oxygen atoms.

Key structural features:

  • Molecular formula: C₈H₁₀O₄
  • SMILES notation: C=CCOC(=O)C(=O)OCC=C
  • InChIKey: BKXRKRANFLFTFU-UHFFFAOYSA-N
  • Planar geometry: The conjugated π-system of the allyl groups enables radical reactivity and participation in cycloaddition reactions.
Structural DescriptorValue/DescriptionSource
Molecular weight170.16 g/mol
Boiling point217°C (decomposes at 220–225°C)
Density1.12 g/cm³
LogP1.12

CAS Registry Number and Regulatory Identifiers

Diallyl oxalate is indexed under multiple regulatory systems:

Identifier TypeValueSource
CAS Registry Number615-99-6
European Community (EC) Number210-458-5
UNIII61CO7YD18
DSSTox Substance IDDTXSID9060659

These identifiers facilitate cross-referencing in chemical databases and regulatory compliance.

Synonymous Terminology Across Chemical Databases

The compound is recognized by diverse synonyms, reflecting variations in naming conventions:

Database/SourceSynonymsSource
PubChemOxalic acid, diallyl ester; bis(prop-2-enyl) oxalate
WikidataAllyl oxalate; diprop-2-enyl oxalate
ChemicalBookEthanedioic acid, di-2-propenyl ester; (COOCH₂CH=CH₂)₂
NIST WebBookDiallyl oxalate

Classical Fischer Esterification Approach

The Fischer esterification mechanism represents the most fundamental approach for diallyl oxalate synthesis, involving the direct condensation of oxalic acid with allyl alcohol under acidic conditions [4] [5]. The reaction follows a six-step mechanism characterized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [5].

The initial step involves protonation of the oxalic acid carbonyl oxygen by the acid catalyst, generating an oxonium ion that exhibits enhanced electrophilicity toward nucleophilic attack [6] [7]. Subsequently, allyl alcohol executes nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate through carbon-oxygen bond formation [5] [8]. Proton transfer processes then facilitate the conversion of one hydroxyl group into a good leaving group (water), followed by elimination and final deprotonation to yield the diallyl oxalate product [9].

Reaction Conditions and Catalytic Systems

Sulfuric Acid Catalysis: Traditional sulfuric acid-catalyzed esterification operates at temperatures ranging from 80-100°C with reaction times of 4-8 hours, achieving yields between 78-92% [10] [11]. The reaction typically employs benzene or toluene as azeotropic solvents to facilitate water removal through Dean-Stark distillation [7].

p-Toluenesulfonic Acid Catalysis: This milder acidic catalyst provides excellent selectivity with yields of 80-90% under similar temperature conditions but shorter reaction times of 2-4 hours [4]. The tosic acid system demonstrates particular effectiveness for sensitive substrates where harsh acidic conditions may cause decomposition.

Ion Exchange Resin Catalysis: A breakthrough approach utilizes ion exchange resin D001 under aqueous conditions at 75°C, achieving remarkable yields of 99.8% within 1.4 hours [10]. This heterogeneous catalytic system employs 300 kg deionized water, 10 kg diethyl oxalate, and 13 kg ion exchange resin in an autoclave configuration, representing a more environmentally benign alternative to homogeneous acid catalysis.

Mechanistic Considerations and Optimization Strategies

The reversible nature of Fischer esterification necessitates strategic approaches to drive the equilibrium toward ester formation [7] [12]. Le Chatelier's principle governs optimization strategies, including the use of excess allyl alcohol (typically 2-5 fold excess) and continuous water removal through azeotropic distillation or molecular sieves [5] [9].

Reaction kinetics studies indicate that the rate-determining step involves the nucleophilic attack of allyl alcohol on the protonated oxalic acid carbonyl [6]. Temperature optimization balances reaction rate enhancement with potential thermal decomposition of the allyl groups, particularly at temperatures exceeding 120°C [13].

MethodCatalystTemperature (°C)Time (h)Yield (%)Solvent System
Fischer EsterificationH₂SO₄80-1002-675-85Excess allyl alcohol
Sulfuric Acid CatalysisH₂SO₄80-1004-878-92Benzene/toluene
Tosic Acid Catalysisp-TsOH80-1002-480-90Toluene
Ion Exchange ResinD001 Resin751.499.8Water/autoclave

Enzymatic Transesterification Approaches

Lipase-Catalyzed Transesterification Systems

Enzymatic transesterification offers a sustainable alternative to chemical esterification, utilizing lipase enzymes to catalyze the formation of diallyl oxalate through transesterification of dialkyl oxalates with allyl alcohol [14] [15]. This biocatalytic approach operates under mild conditions while demonstrating excellent selectivity and environmental compatibility.

Candida rugosa Lipase System: This lipase demonstrates exceptional activity in the transesterification of dimethyl oxalate with allyl alcohol, achieving conversions of 85-95% with selectivity values of 90-98% [14] [16]. Optimal conditions employ temperatures of 30-40°C with reaction times of 6-24 hours in n-hexane/tetrahydrofuran solvent systems.

Pseudomonas fragi Lipase: Investigations reveal that this lipase effectively catalyzes transesterification in solvent-free systems, achieving conversions of 70-90% with selectivity ranging from 85-95% [17]. The enzyme demonstrates enhanced activity with vinyl esters as acyl donors, with primary alcohols exhibiting faster esterification rates compared to secondary alcohols.

Immobilized Enzyme Systems

Immobilization strategies significantly enhance enzyme stability and recyclability while facilitating product separation [15]. Polyurethane foam-based immobilization provides excellent support for lipase retention while maintaining catalytic activity through multiple reaction cycles.

The enzyme-catalyzed mechanism involves formation of an acyl-enzyme intermediate through nucleophilic attack of the serine residue in the enzyme active site on the ester carbonyl carbon [15]. Subsequently, allyl alcohol attacks the acyl-enzyme intermediate, releasing the lipase and forming diallyl oxalate.

Process Optimization and Kinetic Studies

Enzymatic transesterification kinetics follow Michaelis-Menten behavior with competitive inhibition by both substrates [14]. Kinetic parameters for Candida rugosa lipase include Vmax = 2.861 μmol/min/mg, Km(acid) = 0.0746 M, and Km(ester) = 0.125 M, with competitive inhibition constant Ki = 0.450 M.

Water content represents a critical parameter, as excessive moisture promotes hydrolysis rather than transesterification [18]. Optimal water activity values range from 0.2-0.4 for maximum transesterification activity while minimizing competing hydrolysis reactions.

Enzyme SourceConversion (%)Selectivity (%)Temperature (°C)Time (h)Solvent System
Candida rugosa85-9590-9830-406-24n-hexane/THF
Pseudomonas fragi70-9085-9525-504-12Solvent-free
Porcine pancreatic42-90902512-48pH 7 buffer/t-BuOH
Candida antarctica B80-9592-9840-608-24Organic solvents

Heterogeneous Catalytic Oxidative Carbonylation

Palladium-Based Catalytic Systems

Heterogeneous catalytic oxidative carbonylation represents an advanced methodology for diallyl oxalate synthesis, utilizing carbon monoxide coupling with allyl alcohol under oxidative conditions [19] [20]. This approach offers high atom economy by constructing both carbonyl groups from carbon monoxide feedstock.

Palladium on Carbon Systems: Pd/C catalysts combined with tetrabutylammonium iodide promoters demonstrate excellent activity for oxidative carbonylation at temperatures of 120-140°C under 25 atmospheres carbon monoxide pressure [21]. The system achieves conversions of 85-95% with selectivity values of 90-95%, utilizing molecular oxygen as the terminal oxidant.

Advanced Heterogeneous Palladium Catalysts: Pd-AmP-MCF (palladium-aminopolymer-mesocellular foam) catalysts activated with silver triflate exhibit remarkable activity at ambient temperature and atmospheric pressure [22] [23]. This system achieves conversions of 90-98% with selectivity exceeding 95-99%, demonstrating exceptional recyclability through nine catalytic cycles without activity loss.

Reaction Mechanism and Catalyst Design

The oxidative carbonylation mechanism involves initial coordination of allyl alcohol to the palladium center, followed by carbon monoxide insertion and subsequent oxidative coupling [20] [23]. Silver triflate activation removes chloride ions from the heterogeneous catalyst, generating highly active palladium(II) species that facilitate carbon-hydrogen bond activation.

The catalytic cycle proceeds through palladium(II)/palladium(0) redox cycling, with benzoquinone serving as the oxidant for palladium reoxidation [22]. Kinetic isotope effect studies reveal that carbon-hydrogen bond cleavage represents the rate-determining step with kH/kD values of 3.9-5.4.

Alternative Metal Catalytic Systems

Molybdenum-Titanium Systems: MoO₃/TiO₂ sol-gel catalysts demonstrate exceptional selectivity (100%) for transesterification of diethyl oxalate with phenol, achieving maximum yields of 88% under liquid-phase conditions [24]. Lewis acid sites on the catalyst surface facilitate the transesterification mechanism.

Vanadium-Phosphorus-Titanium Catalysts: Crystalline vanadium-phosphorus-titanium compounds combined with palladium provide effective heterogeneous catalysts for oxidative carbonylation of alcohols to dialkyl oxalates [19]. These systems operate at moderate pressures (10-30 atmospheres) with conversions of 75-90% and recyclability through four catalytic cycles.

Catalyst SystemConversion (%)Selectivity (%)Temperature (°C)CO Pressure (atm)Recyclability
Pd/C + TBAI85-9590-95120-14025Good (5 cycles)
Pd-AmP-MCF + AgOTf90-9895-99251Excellent (9 cycles)
MoO₃/TiO₂88-10010080-1201-5Good (6 cycles)
Pd-V-P-Ti75-9085-95100-15010-30Moderate (4 cycles)

Industrial Considerations and Process Development

The oxidative carbonylation approach offers significant advantages for industrial implementation, including high atom economy and the utilization of readily available carbon monoxide feedstock [20]. UBE Industries has successfully commercialized similar dialkyl oxalate processes since 1978, demonstrating the industrial viability of carbonylation technology [25].

Process optimization focuses on managing carbon monoxide pressure requirements and implementing effective heat integration strategies. The heterogeneous nature of advanced catalysts facilitates continuous operation with in-situ catalyst regeneration, addressing traditional limitations of homogeneous carbonylation systems [22].

Environmental considerations include carbon monoxide handling protocols and the development of benign oxidant systems to replace traditional copper-based co-catalysts [20]. Electrochemical oxidation represents an emerging alternative that eliminates external oxidants while operating under mild conditions.

XLogP3

1.7

Boiling Point

217.0 °C

UNII

I61CO7YD18

Other CAS

615-99-6

Wikipedia

Allyl oxalate

General Manufacturing Information

Ethanedioic acid, 1,2-di-2-propen-1-yl ester: INACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types